molecular formula C6H4FN3O4 B3178081 2-Fluoro-4,6-dinitroaniline CAS No. 367-78-2

2-Fluoro-4,6-dinitroaniline

Cat. No.: B3178081
CAS No.: 367-78-2
M. Wt: 201.11 g/mol
InChI Key: RKDWBNIFALNXQD-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dinitroaniline is an organic compound with the molecular formula C6H4FN3O4. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by a fluorine atom and two nitro groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,6-dinitroaniline typically involves the nitration of 2-fluoroaniline. The process can be carried out in a continuous-flow microreactor, which allows for a safe, efficient, and selective one-step dinitration using nitric acid as the nitrating agent . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step reactions. For instance, the process can include the use of potassium carbonate in ethanol, followed by acetonitrile, and finally ammonia in methanol under reflux conditions . These steps ensure the efficient conversion of starting materials to the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,6-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4,6-dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dinitroaniline involves its interaction with specific molecular targets. In plants, it acts as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division . This action leads to the inhibition of root development and overall plant growth. In biological systems, the compound’s derivatives may interact with cellular proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

2-Fluoro-4,6-dinitroaniline can be compared with other dinitroaniline compounds, such as:

  • 2,4-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline

Uniqueness: The presence of a fluorine atom in this compound distinguishes it from other dinitroanilines. This substitution can influence the compound’s reactivity, stability, and biological activity, making it unique among its analogs .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it valuable for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in developing new compounds and technologies.

Properties

IUPAC Name

2-fluoro-4,6-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDWBNIFALNXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572192
Record name 2-Fluoro-4,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-78-2
Record name 2-Fluoro-4,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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